molecular formula C19H14N4O2 B5972191 2-cyclopropyl-8-(pyridin-4-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

2-cyclopropyl-8-(pyridin-4-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

Cat. No.: B5972191
M. Wt: 330.3 g/mol
InChI Key: ZKZXVCYOLCZVIM-UHFFFAOYSA-N
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Description

2-cyclopropyl-8-(pyridin-4-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a complex organic compound that belongs to the class of pyrido[4,3-b][1,6]naphthyridines This compound is characterized by its unique structure, which includes a cyclopropyl group, a pyridinyl group, and a pyrido[4,3-b][1,6]naphthyridine core

Properties

IUPAC Name

8-cyclopropyl-2-pyridin-4-ylpyrido[4,3-b][1,6]naphthyridine-1,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O2/c24-18-14-11-15-17(21-16(14)5-9-22(18)12-1-2-12)6-10-23(19(15)25)13-3-7-20-8-4-13/h3-12H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKZXVCYOLCZVIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=CC3=C(C2=O)C=C4C(=N3)C=CN(C4=O)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-cyclopropyl-8-(pyridin-4-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of pyridine derivatives with cyclopropyl-containing reagents in the presence of catalysts can lead to the formation of the desired compound. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

2-cyclopropyl-8-(pyridin-4-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridinyl and cyclopropyl groups, using reagents like halogens or nucleophiles.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Scientific Research Applications

2-cyclopropyl-8-(pyridin-4-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in cancer treatment due to its ability to inhibit cell proliferation.

    Industry: It can be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-8-(pyridin-4-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active sites of these targets, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation, thereby preventing cell proliferation.

Comparison with Similar Compounds

Similar compounds to 2-cyclopropyl-8-(pyridin-4-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione include other pyrido[4,3-b][1,6]naphthyridine derivatives. These compounds share a similar core structure but differ in the substituents attached to the core. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. Some similar compounds include:

  • Pyrazolo[3,4-d]pyrimidine derivatives
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives

These compounds have been studied for their potential as enzyme inhibitors and anticancer agents, similar to this compound .

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